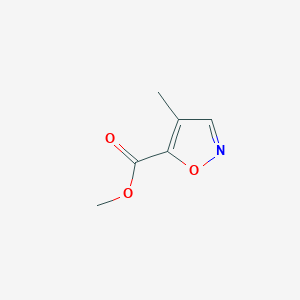

Methyl 4-Methylisoxazole-5-carboxylate

Description

Methyl 4-methylisoxazole-5-carboxylate (CAS: 261350-48-5) is an isoxazole derivative with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol. Key physical properties include a boiling point of 212.9 ± 20.0 °C, density of 1.2 ± 0.1 g/cm³, and a flash point of 82.5 ± 21.8 °C . The compound features a methyl group at the 4-position and a methoxycarbonyl group at the 5-position of the isoxazole ring (SMILES: Cc1cnoc1C(=O)OC).

Properties

IUPAC Name |

methyl 4-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-7-10-5(4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGHKIIGKXOGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296538 | |

| Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261350-48-5 | |

| Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261350-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Methylisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitroacrylate with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production of Methyl 4-Methylisoxazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized isoxazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 4-Methylisoxazole-5-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-Methylisoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Structural Isomers and Carboxylic Acid Derivatives

Isoxazole carboxylic acids and their esters with substituent variations are critical for understanding structure-activity relationships.

Key Insight : The position of methyl and carboxyl groups significantly impacts reactivity. For example, 4-methylisoxazole-5-carboxylic acid is structurally closer to the target compound but lacks the ester moiety, making it less lipophilic .

Ester Derivatives with Varied Substituents

Ester derivatives of isoxazoles are widely explored for their synthetic versatility.

Key Insight : Ethyl esters (e.g., Ethyl 5-methylisoxazole-4-carboxylate) exhibit higher lipophilicity than methyl esters, influencing bioavailability in drug design . The formyl group in Methyl 4-formyl-3-methylisoxazole-5-carboxylate enables further functionalization via condensation reactions .

Amino- and Methoxy-Substituted Derivatives

Key Insight: Amino groups enhance hydrogen-bonding networks, improving crystal packing (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms planar structures stabilized by N–H⋯O bonds) . These derivatives are pivotal in designing high-energy materials and pharmaceuticals.

Complex Heterocyclic Derivatives

Isoxazole rings fused with quinoline or xanthenone systems expand applications in medicinal chemistry.

Key Insight: Chlorine and aryl substituents enhance binding to biological targets (e.g., DNA topoisomerases), while dimethylamino groups improve solubility .

Biological Activity

Methyl 4-Methylisoxazole-5-carboxylate (MMIC) is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

MMIC is characterized by a five-membered heterocyclic ring that includes nitrogen and oxygen atoms. Its molecular formula is , and it features a methyl group and a carboxylate functional group, which contribute to its reactivity and biological interactions. The isoxazole ring structure is notable for its presence in various biologically active compounds, making MMIC a compound of interest in drug development.

The biological activity of MMIC primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to modulate various biological pathways. For instance, MMIC has been shown to inhibit enzymes involved in inflammation and cancer cell proliferation by binding to their active sites.

Biological Activities

Research indicates that MMIC exhibits a range of biological activities, including:

- Anti-inflammatory Properties : MMIC has been investigated for its potential to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis.

- Anticancer Activity : Studies have suggested that MMIC can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

- Antimicrobial Effects : Compounds derived from the isoxazole structure often show antimicrobial properties, making MMIC a candidate for further exploration in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of MMIC:

- Inhibition of Enzyme Activity : A study demonstrated that MMIC effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in pain management therapies.

- Anticancer Studies : Research has shown that MMIC can induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In vitro tests have indicated that MMIC exhibits significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Related Compounds

MMIC shares structural similarities with other isoxazole derivatives, which also exhibit biological activities. The following table summarizes some comparative aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid | Isoxazole ring with carboxylic acid group | Lacks ester functionality; more polar |

| 3-Amino-5-methylisoxazole-4-carboxylic acid | Amino group substitution | Exhibits different biological activities due to amino group |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Amino group at position 3 | Potential application as an unnatural amino acid |

| 2,5-Dimethylisoxazole | Additional methyl substitution | Different reactivity profile due to extra methyl groups |

This comparison illustrates how modifications to the isoxazole structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.